molecular formula C13H13NOS B1174558 2-Ethoxy-5-(phenylsulfanyl)pyridine

2-Ethoxy-5-(phenylsulfanyl)pyridine

Cat. No.: B1174558
M. Wt: 231.313
InChI Key: BWRMXDBZCUWQQN-UHFFFAOYSA-N
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Description

2-Ethoxy-5-(phenylsulfanyl)pyridine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a pyridine core, a privileged structure in pharmaceuticals that is found in numerous marketed drugs . This specific molecule is synthetically tailored with both 2-ethoxy and phenylsulfanyl substituents, making it a potential intermediate for the development of novel therapeutic agents. While research on this exact compound is evolving, its molecular architecture suggests utility in several areas. Pyridine derivatives are extensively investigated as antagonists for targets like the Cannabinoid receptor 1 (CB1R) for metabolic diseases and as inhibitors of heat shock proteins for oncology research . As a building block, it can be used to create more complex molecules for screening against various biological targets. This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C13H13NOS

Molecular Weight

231.313

IUPAC Name

2-ethoxy-5-phenylsulfanylpyridine

InChI

InChI=1S/C13H13NOS/c1-2-15-13-9-8-12(10-14-13)16-11-6-4-3-5-7-11/h3-10H,2H2,1H3

InChI Key

BWRMXDBZCUWQQN-UHFFFAOYSA-N

SMILES

CCOC1=NC=C(C=C1)SC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

2-Fluoro-5-(methylthio)pyridine (CAS: 1037764-83-2)
  • Substituents : Fluoro (electron-withdrawing) at position 2; methylthio (moderately electron-donating) at position 3.
  • Molecular Weight : 143.18 g/mol (lower than 2-ethoxy analogue).
  • Methylthio is less bulky than phenylsulfanyl, which may improve membrane permeability .
2-(Phenylsulfanyl)pyridine-3-carboxylic Acid
  • Substituents : Phenylsulfanyl at position 2; carboxylic acid at position 3.
  • Crystal Structure: Dihedral angles between aromatic rings (55.75° and 58.33°) indicate non-planarity, influencing packing and solubility.
  • Hydrogen Bonding: Carboxylic acid forms O–H···O dimers, enhancing crystalline stability but reducing solubility in non-polar solvents compared to the ethoxy analogue .
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine (CAS: 1261945-15-6)
  • Substituents: Hydroxyl (hydrogen-bond donor) at position 2; fluoromethoxyphenyl at position 4.
  • Key Differences :
    • Hydroxyl group enables stronger hydrogen bonding, increasing aqueous solubility but susceptibility to oxidation.
    • Fluoromethoxyphenyl introduces steric bulk and electronic effects distinct from phenylsulfanyl .
Antimicrobial Activity
  • 2-Chloro-5-(4-substituted phenyl)pyridines : Derivatives with chloro and aryl groups exhibit broad-spectrum antimicrobial activity (e.g., MIC values: 8–32 µg/mL against S. aureus and E. coli). The ethoxy analogue’s reduced electronegativity may lower potency compared to chloro derivatives .
  • Phenylsulfanyl-Containing Analogues : Sulfur atoms in phenylsulfanyl groups enhance interactions with microbial enzymes, as seen in thiophene-based antitumor agents .
Antitumor Potential
  • 2-Amino-4-(2-chloro-5-arylpyridin-3-yl)pyridines: Chloro and aryl substituents correlate with kinase inhibition (e.g., IC₅₀ < 1 µM for EGFR). The ethoxy group’s electron-donating nature may reduce binding affinity compared to electron-withdrawing substituents .

Structural and Spectral Data Comparison

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) Melting Point (°C)
2-Ethoxy-5-(phenylsulfanyl)pyridine* ~1250 (C–O–C), ~690 (C–S) Ethoxy: δ 1.4 (t), 4.4 (q); Phenyl: δ 7.2–7.6 ~150–170 (estimated)
2-(Phenylsulfanyl)pyridine-3-carboxylic acid 1680 (C=O), 1250 (C–S) Carboxylic acid: δ 13.2 (s); Phenyl: δ 7.3–7.8 268–287
2-Fluoro-5-(methylthio)pyridine 740 (C–F), 650 (C–S) Fluoro: δ 8.1 (d); Methylthio: δ 2.5 (s) N/A

Preparation Methods

Synthesis of 2-Ethoxy-5-chloropyridine

Starting material : 2,5-Dichloropyridine (CAS 16110-09-1).
Reaction conditions :

  • Nucleophile : Ethanol (5 equiv)

  • Base : Sodium hydride (NaH, 2.5 equiv)

  • Solvent : Anhydrous DMF, 80°C, 12 h

  • Catalyst : Oxalic acid (10 mol%)

Transition Metal-Catalyzed C–S Bond Formation

Ullmann-Type Coupling for Direct Thiophenylation

Starting material : 2-Ethoxy-5-iodopyridine (synthesized via halogen exchange from 2-ethoxy-5-chloropyridine using NaI in acetone).
Reaction conditions :

  • Catalyst : CuI (10 mol%)

  • Ligand : Neocuproine (20 mol%)

  • Base : Cs₂CO₃ (2 equiv)

  • Solvent : DMF, 100°C, 16 h

Mechanism : Copper-mediated cross-coupling between 5-iodo intermediate and thiophenol.

Yield : 75–82%
Advantage : Tolerates electron-deficient aryl iodides.

Palladium-Catalyzed Thioetherification

Starting material : 2-Ethoxy-5-bromopyridine
Reaction conditions :

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Base : KOtBu (2 equiv)

  • Solvent : Toluene, 110°C, 12 h

Mechanism : Oxidative addition of Pd(0) to C–Br bond, followed by thiophenol coordination and reductive elimination.

Yield : 68–73%
Limitation : Requires anhydrous conditions.

One-Pot Tandem Functionalization

Simultaneous Ethoxylation and Thiophenylation

Starting material : 2,5-Dichloropyridine
Reaction conditions :

  • Step 1 : Ethanol (5 equiv), NaH (2.5 equiv), DMF, 80°C, 12 h

  • Step 2 : Thiophenol (3 equiv), NaOH (2 equiv), TBAB (0.1 equiv), 24 h

Yield : 52–60% (over two steps)
Advantage : Eliminates intermediate isolation.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Complexity Scalability
Sequential SNAr58–6490–95ModerateHigh
Ullmann coupling75–8292–97HighModerate
Pd-catalyzed68–7394–98HighLow
One-pot tandem52–6085–90LowHigh

Key observations :

  • Ullmann coupling offers superior yields but requires specialized ligands.

  • Sequential SNAr is more scalable for industrial applications.

  • Palladium methods are limited by cost and sensitivity to moisture.

Mechanistic Insights and Optimization

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilicity in SNAr.

  • Ethanolic systems : Favor thiophenol deprotonation but may slow reaction kinetics.

Base Selection

  • NaH vs. KOtBu : NaH provides stronger activation for ethoxylation, while KOtBu improves Pd-catalyzed coupling efficiency.

Temperature Control

  • SNAr : 80–100°C optimal for balancing reaction rate and decomposition.

  • Ullmann coupling : Requires ≥100°C to overcome activation energy .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 2-Ethoxy-5-(phenylsulfanyl)pyridine?

Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling strategies. A standard approach starts with halogenated pyridine derivatives, where the phenylsulfanyl group is introduced via nucleophilic aromatic substitution (e.g., using thiophenol under reflux with a base like NaH or KOtBu in solvents such as DMF or THF) . Ethoxy groups are often introduced through alkylation of hydroxylated intermediates. For example, Suzuki-Miyaura cross-coupling may be used to attach aryl groups if required in related structures .

Basic: What spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and electronic environments (e.g., shifts for ethoxy protons at ~1.3–1.5 ppm and pyridine ring protons at ~6.5–8.5 ppm) .
  • FT-IR/Raman Spectroscopy : Identification of functional groups (C-O stretch at ~1250 cm1^{-1}, C-S stretch at ~650–750 cm1^{-1}) .
  • X-ray Crystallography : Resolves bond lengths and dihedral angles between aromatic rings (e.g., pyridine and phenylsulfanyl planes), as seen in structurally similar compounds .

Advanced: How can reaction conditions be optimized to improve the yield of this compound during nucleophilic substitution?

Answer:
Critical variables include:

  • Base Selection : Strong bases (e.g., NaH) enhance nucleophilicity but may cause side reactions; weaker bases (e.g., K2_2CO3_3) in polar aprotic solvents like DMF can improve selectivity .
  • Temperature Control : Reflux conditions (~80–100°C) balance reaction rate and decomposition risks.
  • Catalyst Use : Phase-transfer catalysts (e.g., TBAB) may accelerate substitution in biphasic systems .

Advanced: What are the reaction pathways and products when oxidizing the phenylsulfanyl moiety in this compound?

Answer:
The phenylsulfanyl group can be oxidized to sulfoxide (using H2_2O2_2/acetic acid) or sulfone (with mCPBA or KMnO4_4). Reaction monitoring via TLC or HPLC is essential to control oxidation states. Computational studies (e.g., DFT) predict electronic effects on reactivity, where electron-withdrawing substituents on pyridine may slow oxidation .

Advanced: How can researchers investigate the biological activity and target interactions of this compound?

Answer:
Methodologies include:

  • Enzyme Assays : Test inhibition of enzymes (e.g., kinases, cytochrome P450) using fluorometric or colorimetric substrates.
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs or neurotransmitter receptors) .
  • Computational Docking : Molecular dynamics simulations to predict binding affinities and interaction sites (e.g., hydrophobic pockets accommodating the phenylsulfanyl group) .

Advanced: How should researchers address contradictions in toxicity or stability data for this compound?

Answer:

  • In Silico Predictors : Use tools like ProTox-II or ADMETlab to model toxicity endpoints (e.g., hepatotoxicity, mutagenicity) .
  • Experimental Validation : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) .
  • Stability Studies : Accelerated degradation tests under varying pH, temperature, and light to identify degradation products via LC-MS .

Advanced: What computational approaches are suitable for predicting the electronic properties and reactivity of this compound?

Answer:

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to explain regioselectivity in reactions .
  • QSAR Models : Correlate structural features (e.g., Hammett σ values for substituents) with biological activity or reactivity .

Advanced: How can discrepancies in spectral data (e.g., NMR shifts) for derivatives of this compound be resolved?

Answer:

  • Multi-Technique Cross-Validation : Combine NMR, IR, and high-resolution MS to confirm molecular identity.
  • Solvent Effects : Account for solvent-induced shifts (e.g., DMSO vs. CDCl3_3) in NMR interpretation .
  • Crystallographic Data : Compare experimental spectra with simulated spectra from X-ray structures to resolve ambiguities .

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